(1R,2R)-benzyl 2-methylcyclopropanecarboxylate
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Overview
Description
(1R,2R)-benzyl 2-methylcyclopropanecarboxylate is an organic compound that features a cyclopropane ring, which is a three-membered carbon ring known for its high strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-benzyl 2-methylcyclopropanecarboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of benzyl bromide with 2-methylcyclopropanecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-benzyl 2-methylcyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(1R,2R)-benzyl 2-methylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2R)-benzyl 2-methylcyclopropanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring’s strain can facilitate binding to active sites, leading to inhibition or activation of specific pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-methylcyclopropylacetyl (1R,2R)-2-methylcyclopropanecarboxylate
- 2-[(1R,2S)-2-methylcyclopropyl]acetyl (1R,2R)-2-methylcyclopropanecarboxylate
Uniqueness
(1R,2R)-benzyl 2-methylcyclopropanecarboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The presence of the benzyl group also adds to its distinct chemical properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
benzyl 2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H14O2/c1-9-7-11(9)12(13)14-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
InChI Key |
UEGDTXGDZZESGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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